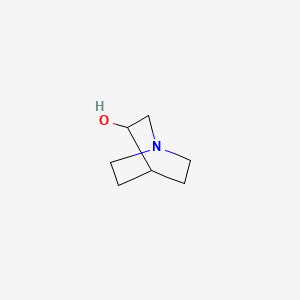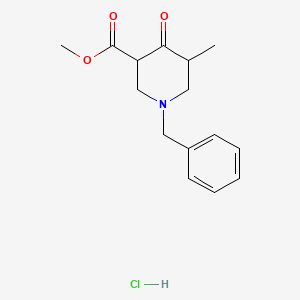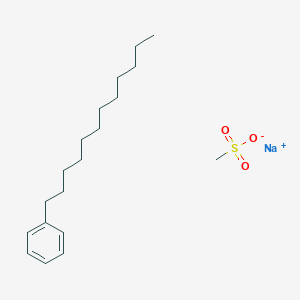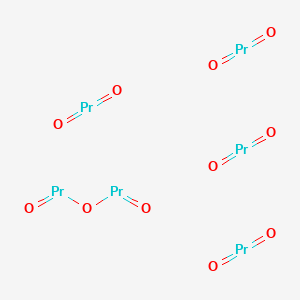
Praseodymium(III,IV) oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Praseodymium(III,IV) oxide is a useful research compound. Its molecular formula is O11Pr6 and its molecular weight is 1021.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Praseodymium(III,IV) oxide, also known as MFCD00011178, is primarily used in the field of chemical catalysis . It is often used in conjunction with a promoter such as sodium or gold to improve its catalytic performance . The compound’s primary targets are therefore the reactants in these catalytic processes.
Mode of Action
This compound has a cubic fluorite structure . It can be considered an oxygen-deficient form of praseodymium(IV) oxide (PrO2), with the Pr ions being in a mixed valency state Pr(III) and Pr(IV) . This characteristic is what gives the oxide its many useful properties for its catalytic activity . The exact mechanism of its interaction with its targets and the resulting changes are yet to be discovered .
Biochemical Pathways
It plays a crucial role in various chemical reactions, particularly in catalysis . The downstream effects of these reactions can vary widely depending on the specific reaction and the reactants involved.
Pharmacokinetics
This compound is an inorganic compound and is insoluble in water It’s worth noting that the compound is a dark brown powder with a density of 65 g/mL .
Result of Action
The primary result of this compound’s action is its ability to catalyze various chemical reactions . The specific molecular and cellular effects of the compound’s action depend on the nature of the reaction being catalyzed.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s catalytic performance can be improved by using it in conjunction with a promoter such as sodium or gold . Additionally, the physical properties of the prepared nanoparticles such as particle shape or lattice parameter depend strongly on the conditions of calcination, such as the temperature or duration, as well as the different preparation methods .
Biochemical Analysis
Biochemical Properties
The multiple oxidation states of Pr(III) and Pr(IV) allow rapid regeneration of the active catalyst species involving a peroxide anion O2−2 .
Molecular Mechanism
It is known that the Pr ions in Praseodymium(III,IV) oxide are in a mixed valency state Pr(III) and Pr(IV), which gives the oxide its many useful properties for its catalytic activity .
Temporal Effects in Laboratory Settings
It is known that this compound is the most stable form of praseodymium oxide at ambient temperature and pressure .
Dosage Effects in Animal Models
It is known that the lethal dose or concentration (LD, LC) of this compound is 5000 mg·kg−1 in rats .
Transport and Distribution
Properties
IUPAC Name |
dioxopraseodymium;oxo(oxopraseodymiooxy)praseodymium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/11O.6Pr |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICMLAQRDYRMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pr]=O.O=[Pr]=O.O=[Pr]=O.O=[Pr]=O.O=[Pr]O[Pr]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O11Pr6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12037-29-5 |
Source


|
| Record name | Praseodymium(III,IV) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
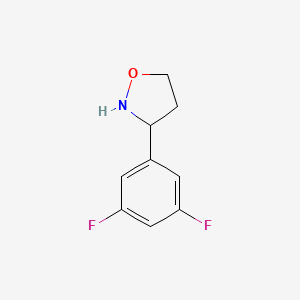
![(S)-1'-Boc-5-[[(R)-(tert-Butyl)sulfinyl]amino]-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]](/img/structure/B8253336.png)
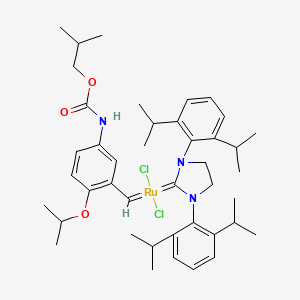


![1-[Bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene](/img/structure/B8253376.png)
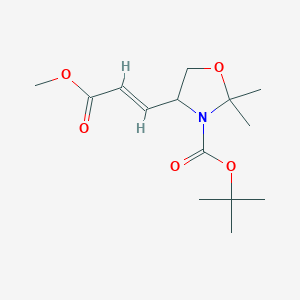
![1-[3,6-Bis(trifluoromethyl)pyridin-2-yl]azetidine-3-carboxylic acid](/img/structure/B8253386.png)
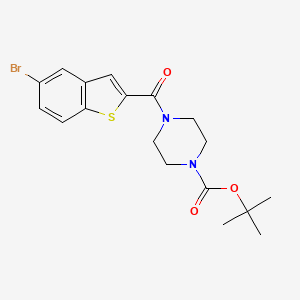
![1-[2-Methyl-4,6-bis(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B8253402.png)
